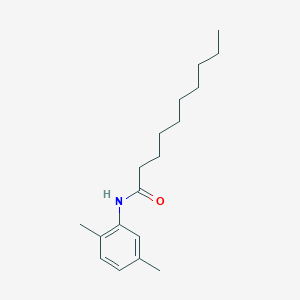

N-(2,5-dimethylphenyl)decanamide

説明

N-(2,5-Dimethylphenyl)decanamide is a long-chain amide derivative featuring a decanoyl group (10-carbon chain) linked to a 2,5-dimethyl-substituted anilide moiety. These analogs are characterized by the presence of electron-withdrawing or donating substituents on the aromatic ring, which influence lipophilicity, molecular conformation, and intermolecular interactions like hydrogen bonding.

特性

分子式 |

C18H29NO |

|---|---|

分子量 |

275.4 g/mol |

IUPAC名 |

N-(2,5-dimethylphenyl)decanamide |

InChI |

InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-18(20)19-17-14-15(2)12-13-16(17)3/h12-14H,4-11H2,1-3H3,(H,19,20) |

InChIキー |

LOOZIAJNZRJFFD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

正規SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

製品の起源 |

United States |

類似化合物との比較

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide

Key Features :

- Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts with IC50 ~10 µM .

- Structural Influence :

- The 2,5-dimethylphenyl group enhances lipophilicity, promoting membrane penetration.

- Substituent positions (ortho and meta) optimize steric and electronic interactions with photosystem II.

- Comparison: Replacing the hydroxynaphthalene core with a decanoyl chain (as in N-(2,5-dimethylphenyl)decanamide) may alter solubility and binding kinetics but retain activity due to similar lipophilic substituents.

N-(2,5-Dimethylphenyl)benzenesulfonamide

Key Features :

- Crystal Structure :

- Hydrogen Bonding : Forms inversion dimers via N—H···O(S) interactions, stabilizing the crystal lattice.

- Comparison : The decanamide’s longer aliphatic chain may reduce crystallinity compared to sulfonamides but enhance hydrophobic interactions in biological systems.

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide

Key Features :

- Anticancer Activity : IC50 = 0.8 µM against MCF-7 breast cancer cells, surpassing doxorubicin .

- Structural Advantage : The 2,5-dimethyl group likely improves target binding via optimal steric bulk and electron distribution.

- Comparison : Decanamide’s flexible alkyl chain may reduce rigidity compared to hydrazinecarbothioamides but increase membrane permeability.

N-(2,5-Dimethylphenyl)succinamic Acid Monohydrate

Key Features :

- Hydrogen Bonding : Forms infinite chains via O—H···O and N—H···O bonds .

- Conformation : Amide oxygen anti to acid carbonyl, favoring intermolecular interactions.

- Comparison : Decanamide’s lack of a carboxylic acid group would eliminate O—H···O bonding but retain N—H···O interactions for stabilization.

N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide

Key Features :

- Dihedral Angle: 51.07° between sulfonyl and anilino rings .

- Hydrogen Bonding : Inversion dimers via N—H···O(S) bonds.

- Comparison : The nitro group’s electron-withdrawing effect contrasts with decanamide’s electron-rich alkyl chain, suggesting divergent reactivity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。